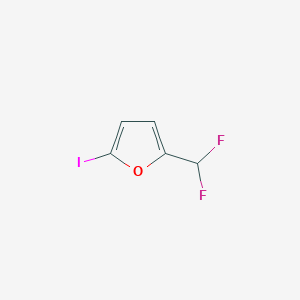

2-(difluoromethyl)-5-iodofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(difluoromethyl)-5-iodofuran” likely belongs to the class of organofluorine compounds. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. They are known for their high stability and unique properties, which make them useful in various fields such as pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, difluoromethylation reactions have been studied extensively. These reactions often involve the use of difluoromethylation reagents and can be accomplished on aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Chemical Reactions Analysis

Difluoromethylation reactions are a field of research that has benefited from the invention of multiple difluoromethylation reagents . These reactions can be accomplished on (hetero)aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis of 2,5-Disubstituted 3-Iodofurans : A study detailed the preparation of 2,5-disubstituted 3-iodofurans through palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. This method allows for the synthesis of iodine-containing furans, which can be further modified into 2,3,5-trisubstituted furans, showing the versatility of these compounds in synthetic chemistry (Chen et al., 2011).

Efficient Preparation of 4-Iodofuran-2(5H)-ones : Another research approach focused on the iodolactonisation of ethyl 2,3-allenoates with iodine to prepare 4-iodofuran-2(5H)-ones. This process demonstrates the regioselective electrophilic addition of the allene moiety, which is crucial for the synthesis of functionalized furan derivatives (Fu & Ma, 2005).

Difluoromethylation and Monofluoromethylation Reactions : A comprehensive review on the selective introduction of difluoromethyl and monofluoromethyl groups into organic molecules was presented. These modifications often confer beneficial effects to the target molecules, such as enhanced biological activity or material properties. The review summarizes the available methods for incorporating CF2H and CH2F groups, highlighting their significance in pharmaceutical and agrochemical applications (Hu, Zhang, & Wang, 2009).

Applications in Organic Synthesis

Synthesis of Highly Substituted Furans : The research on the synthesis of highly substituted furans by iodocyclization and subsequent palladium-catalyzed coupling processes underscores the utility of iodofuran intermediates. These intermediates are valuable for generating a wide array of tetrasubstituted furan compounds, demonstrating the adaptability of furan derivatives in complex molecule construction (Cho et al., 2012).

Biorefining and Heterogeneous Catalysis : In the context of sustainable chemistry, the conversion of carbohydrates to furfural and hydroxymethylfurfural via heterogeneously catalyzed reactions is a notable advancement. This approach aligns with green chemistry principles, providing a less corrosive and more environmentally friendly method for producing these important intermediates (Karinen, Vilonen, & Niemelä, 2011).

Future Directions

Research in the field of difluoromethylation is ongoing, with recent advances streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may focus on the development of new difluoromethylation reagents and methods, as well as the exploration of their applications in various fields .

Mechanism of Action

Target of Action

Difluoromethylated compounds have been associated with various biological targets, including enzymes and receptors

Mode of Action

Difluoromethylation processes have been shown to involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Biochemical Pathways

Difluoromethylated compounds have been associated with various biochemical processes, including the modulation of enzyme activity and cellular signaling .

Result of Action

Difluoromethylated compounds have been associated with various biological effects, including the modulation of enzyme activity and cellular signaling .

Action Environment

It’s known that the action of difluoromethylated compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

2-(difluoromethyl)-5-iodofuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCFNVDMAXUREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1401670-89-0 |

Source

|

| Record name | 2-(difluoromethyl)-5-iodofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/no-structure.png)